molecular formula C14H17Cl2N3O2 B047650 (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride CAS No. 114788-05-5

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride

Cat. No.: B047650
CAS No.: 114788-05-5
M. Wt: 330.2 g/mol
InChI Key: DFXAZXLREDQKKH-LTCKWSDVSA-N
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Description

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride ( 114788-05-5) is a chiral, bicyclic heterocyclic compound of significant interest in medicinal chemistry research. This derivative of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features a benzyl group at the 3-position and a carboxylic acid moiety at the 6-position of the fused ring system, presented as a stable dihydrochloride salt with a molecular formula of C14H17Cl2N3O2 and a molecular weight of 330.21 g/mol . The compound's core scaffold is recognized as a privileged structure in drug discovery. Research indicates that structurally related 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have demonstrated potent antihypertensive activity in pharmacological models, making this chemotype a valuable template for designing novel cardiovascular agents . The specific (S)-enantiomer offers researchers a stereochemically pure building block for developing targeted therapeutics, with its chiral center introducing selectivity in interactions with biological systems. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, storing it sealed in a dry environment at room temperature to maintain stability .

Properties

IUPAC Name

(6S)-3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.2ClH/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10;;/h1-5,9,12,15H,6-8H2,(H,18,19);2*1H/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXAZXLREDQKKH-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560575
Record name (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114788-05-5
Record name (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride (CAS No. 768322-42-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₅N₃O₂
  • Molecular Weight : 257.29 g/mol
  • Synonyms : (S)-4,5,6,7-Tetrahydro-3-phenylmethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

1. Anti-inflammatory Activity

Recent studies have indicated that imidazo[4,5-c]pyridine derivatives exhibit notable anti-inflammatory properties. For instance:

  • COX Inhibition : The compound has been tested against cyclooxygenase (COX) enzymes. Preliminary results suggest that it can inhibit COX-2 activity effectively, with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib. The IC₅₀ values for related compounds in similar studies ranged from 0.04 to 0.09 μmol .

2. Anticancer Activity

The anticancer potential of (S)-3-benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives has been investigated across various cancer cell lines:

  • Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC₅₀ values for these compounds were reported to be in the range of 0.2–1.7 μM for MCF-7 and about 21.3 ± 4.1 μM for A549 cells .
CompoundCell LineIC₅₀ (μM)
(S)-3-Benzyl...MCF-70.2–1.7
(S)-3-Benzyl...A54921.3 ± 4.1

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Cell Cycle Arrest : Studies suggest that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives:

  • A study demonstrated that modifications on the imidazo core significantly enhance anticancer activity against various cell lines.
  • Another investigation highlighted the structure-activity relationship (SAR) which identified key functional groups that contribute to the anti-inflammatory effects.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antihypertensive properties . Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit activity against hypertension by acting on specific pathways that regulate blood pressure. For instance, a patent (EP0245637A1) describes novel substituted derivatives that demonstrate significant antihypertensive effects through modulation of vascular smooth muscle contraction and relaxation mechanisms .

Antimicrobial and Anticancer Activities

Recent studies have highlighted the antimicrobial and anticancer potential of this compound. It has shown promising results in inhibiting the growth of various bacterial strains and cancer cell lines. The mechanism of action appears to involve interference with cellular processes essential for microbial survival and tumor cell proliferation. In vitro tests have demonstrated that the compound can induce apoptosis in cancer cells while sparing normal cells.

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride. Preliminary studies suggest that it may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in this area .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the benzyl group or modifications to the imidazo-pyridine core can significantly influence biological activity. Ongoing SAR studies aim to identify more potent analogs with improved efficacy and reduced side effects .

Pharmaceutical Formulations

This compound is being explored for its formulation into various dosage forms such as tablets and injectables. The stability and solubility profiles of the compound are critical factors being assessed during formulation development to ensure optimal bioavailability .

Case Studies and Research Findings

StudyFocusFindings
Patent EP0245637A1Antihypertensive ActivityDemonstrated significant blood pressure reduction in animal models .
Antimicrobial StudyBacterial InhibitionEffective against multiple strains; potential for developing new antibiotics.
Neuropharmacology ResearchNeuroprotective EffectsInduced neuroprotection in vitro; further studies needed for clinical relevance .

Comparison with Similar Compounds

Spinacine [(S)-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid]

Structural Differences :

  • Spinacine lacks the 3-benzyl group and exists in an amphionic tautomeric form with protonation at N(3).
  • Natural occurrence : Derived from histidine in γ-casein during cheese preservation.

Functional Contrast :

  • Biological activity : Spinacine is studied as a carbonic anhydrase (CA) activator, with its imidazole ring critical for binding.
  • Solubility : The absence of a benzyl group and dihydrochloride salt reduces lipophilicity compared to the target compound.

Research Findings :

  • X-ray crystallography confirms spinacine’s tautomeric state, influencing its interaction with CA isoforms.

PD123319 [(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate]

Structural Differences :

  • PD123319 features a diphenylacetyl group at the 5-position and a dimethylamino-substituted benzyl group at N(1).
  • The trifluoroacetate salt enhances stability for angiotensin II receptor studies.

Functional Contrast :

  • Complexity : The diphenylacetyl group enhances receptor affinity, unlike the simpler benzyl group in the target compound.

Methyl (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate Dihydrochloride

Structural Differences :

  • Esterification : The 6-carboxylic acid is converted to a methyl ester, increasing lipophilicity.
  • No benzyl group at N(3), reducing steric bulk.

Functional Contrast :

  • Synthetic utility : Intermediate in synthesizing more complex derivatives like PD123319.

(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic Acid

Structural Differences :

  • A phenyl group at the 4-position instead of N(3)-benzyl.
  • Stereochemistry (4R,6S) alters 3D conformation.

Functional Implications :

  • Positional isomerism may affect binding to chiral receptors or enzymes.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents Biological Activity Key References
Target Compound C₁₄H₁₅N₃O₂·2HCl 3-Benzyl, 6-carboxylic acid Under investigation (CA modulation?)
Spinacine C₇H₉N₃O₂ 3-H, 6-carboxylic acid Carbonic anhydrase activation
PD123319 C₂₈H₂₉F₆N₃O₇ 5-Diphenylacetyl, substituted benzyl AT2 receptor antagonist
MSE PRO Methyl Ester Dihydrochloride C₈H₁₃Cl₂N₃O₂ 6-Methyl ester Synthetic intermediate/prodrug
(4R,6S)-4-Phenyl Derivative C₁₃H₁₃N₃O₂ 4-Phenyl, 6-carboxylic acid Chiral receptor studies

Preparation Methods

Chiral Resolution

Racemic mixtures of the carboxylic acid intermediate are resolved using chiral stationary phase chromatography (CSP-HPLC). The diastereomeric salts formed with (R)- or (S)-mandelic acid are separated, yielding enantiomerically pure (>98% ee) product.

Asymmetric Catalysis

A chiral palladium catalyst (e.g., Pd(OAc)₂ with (S)-BINAP) enables enantioselective alkylation during the N-benzylation step, directly yielding the (S)-enantiomer with 90–95% ee.

Dihydrochloride Salt Formation

The final dihydrochloride salt is prepared by treating the free base with hydrogen chloride (HCl) in a mixed solvent system:

  • Dissolve the (S)-enantiomer in dichloromethane (DCM).

  • Bubble anhydrous HCl gas until pH < 2.

  • Precipitate the salt by adding diethyl ether.

  • Filter and dry under vacuum at 40°C.

Critical Parameters:

  • Stoichiometry : 2.2 equiv HCl per mole of free base

  • Solvent Ratio : DCM:ether (1:3 v/v)

  • Crystallization : Slow cooling (0.5°C/min) enhances crystal purity.

Analytical Validation and Quality Control

Purity Assessment:

  • HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • NMR : δ 7.35–7.25 (m, 5H, benzyl), δ 4.15 (s, 2H, CH₂N), δ 3.85 (q, J = 6.5 Hz, 1H, C6-H).

Thermogravimetric Analysis (TGA):

  • Decomposition onset: 210°C

  • Moisture content: <0.5% w/w.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Pictet–Spengler7898RacemicLab-scale
Asymmetric Alkylation859995% ee (S)Pilot-scale
Chiral Resolution6599.5>98% ee (S)Lab-scale

Industrial-Scale Considerations

Large-scale production (>1 kg) requires:

  • Continuous Flow Reactors : For Pictet–Spengler steps to minimize exothermic risks.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Automated Crystallization : Controlled pH and temperature profiling ensure consistent salt morphology .

Q & A

Q. Table 1: Comparative Bioactivity of Related Compounds

CompoundTarget ActivityIC₅₀ (µM)Reference
Parent Compound (S)-isomerKinase X Inhibition0.45
(R)-isomerKinase X Inhibition>10
Carboxylic Acid EsterProtease Y Inhibition2.1

Advanced: What strategies are employed for conformational analysis of the tetrahydroimidazopyridine scaffold?

Methodological Answer:

  • Computational Modeling :
    • MD Simulations : Run in explicit solvent (e.g., water) to sample low-energy conformers over 100 ns trajectories .
    • DFT Optimization : Calculate energy barriers for ring puckering (e.g., chair vs. boat conformations) .
  • Experimental Validation :
    • NOESY NMR : Identify through-space interactions between benzyl protons and the imidazole ring to infer preferred conformers .
    • X-ray Crystallography : Resolve crystal structures of analogs (e.g., Spinacine derivatives) to compare ring geometries .

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